(2S)-N-benzhydryl-1-[3-[(2S)-2-(benzhydrylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide
Description
This compound is a chiral, dual-pyrrolidinium derivative featuring benzhydryl and carboxamide functional groups. The presence of two positively charged pyrrolidinium moieties and lipophilic benzhydryl groups may influence solubility, membrane permeability, and intermolecular interactions. While its exact pharmacological profile remains under investigation, its structural complexity necessitates advanced crystallographic techniques for characterization, as highlighted by the use of SHELX-family software in small-molecule refinement .
Properties
IUPAC Name |
(2S)-N-benzhydryl-1-[3-[(2S)-2-(benzhydrylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44N4O4/c44-38(40-36(30-16-5-1-6-17-30)31-18-7-2-8-19-31)34-24-13-26-42(34,46)28-15-29-43(47)27-14-25-35(43)39(45)41-37(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-12,16-23,34-37H,13-15,24-29H2,(H,40,44)(H,41,45)/t34-,35-,42?,43?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZGQUMTRJNZDE-WOBHDDJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC([N+](C1)(CCC[N+]2(CCCC2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)[O-])[O-])C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([N+](C1)(CCC[N+]2(CCC[C@H]2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)[O-])[O-])C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- typically involves multi-step organic reactions. The process begins with the preparation of pyrrolidinecarboxamide derivatives, followed by the introduction of diphenylmethyl groups through nucleophilic substitution reactions. The final step involves the oxidation of the compound to achieve the desired dioxide form. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxide form back to its original state.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the diphenylmethyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane and ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The compound shares a pyrrolidinium-carboxamide backbone with analogues such as (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide (). Key distinctions include:
Substituent Groups :
- The target compound incorporates benzhydryl groups, enhancing hydrophobicity and steric bulk, whereas the analogue in features a trifluoromethyl-imidazole moiety, which may improve metabolic stability and electronic interactions.
- The propyl linker in the target compound provides conformational flexibility, contrasting with the rigid imidazole-propan-2-yl chain in the analogue.
Charge Distribution :
- Both compounds contain oxidized pyrrolidinium rings, but the target compound’s dual cationic centers may enhance ionic interactions with negatively charged biological targets (e.g., nucleic acids or membrane receptors).
Physicochemical and Pharmacokinetic Properties
Research Findings and Methodological Considerations
- Crystallographic Refinement : SHELXL () is critical for resolving the stereochemistry of such complex molecules, though the absence of specific crystallographic data for the target compound limits direct comparisons.
- Biological Assays : The analogue in was synthesized for protease inhibition studies , but analogous data for the target compound are lacking.
Biological Activity
Overview of the Compound
Chemical Structure : The compound is a complex organic molecule featuring multiple functional groups, including benzhydryl, pyrrolidine, and carboxamide moieties. These structural features suggest potential interactions with biological targets, particularly in pharmacological contexts.
- Receptor Interaction : Compounds with benzhydryl and pyrrolidine structures often exhibit activity as receptor modulators. They may interact with various neurotransmitter receptors, such as dopamine or serotonin receptors, influencing neurotransmission and potentially affecting mood and cognition.
- Enzyme Inhibition : The carboxamide group can participate in hydrogen bonding, which may facilitate binding to enzymes. This is significant for compounds designed to inhibit specific enzymatic pathways, such as those involved in cancer metabolism or neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives of pyrrolidine have been documented to possess antimicrobial activity. This suggests that the compound could be evaluated for its potential to inhibit bacterial or fungal growth.
Case Studies and Research Findings
- Pyrrolidine Derivatives : Research has shown that certain pyrrolidine-based compounds exhibit significant anti-inflammatory and analgesic effects. For instance, studies involving similar structures have demonstrated their ability to modulate inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases.
- Neuropharmacological Studies : Compounds structurally related to the target compound have been investigated for their neuroprotective effects. For example, studies have indicated that these compounds can protect neuronal cells from apoptosis induced by oxidative stress.
- Anticancer Activity : Some benzhydryl-containing compounds have been explored for their anticancer properties. They have been found to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C26H34N4O3 |
| Molecular Weight | 454.58 g/mol |
| Solubility | Soluble in DMSO; insoluble in water |
| Biological Targets | Potentially interacts with neurotransmitter receptors and enzymes |
| Therapeutic Applications | Antimicrobial, anti-inflammatory, neuroprotective, anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
